Trisulfo-Cy5-Alkyne

Description

The exact mass of the compound Cy5 alkyne is 787.22670816 g/mol and the complexity rating of the compound is 1840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

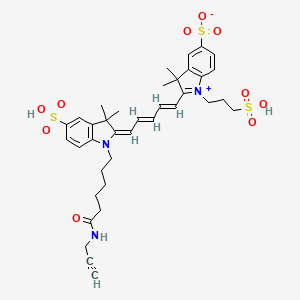

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRNQQAUDARDNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45N3O10S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Trisulfo-Cy5-Alkyne: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent probe designed for bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." We will delve into its core mechanism of action, present its key physicochemical properties, and provide detailed experimental protocols for its application in bioconjugation.

Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a functionalized cyanine dye featuring a terminal alkyne group. This alkyne moiety is the reactive handle that enables its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a highly efficient and specific method for covalently linking the this compound to a biomolecule of interest that has been modified to contain an azide group.

The fundamental principle of this bioorthogonal reaction is the formation of a stable triazole ring from the reaction between the alkyne on the Trisulfo-Cy5 molecule and an azide on a target biomolecule. The reaction is termed "bioorthogonal" because the alkyne and azide functional groups are largely inert to the vast array of functional groups present in biological systems, thus ensuring that the labeling reaction is highly specific and does not interfere with native biochemical processes.

The copper(I) catalyst is essential for this reaction, as it dramatically accelerates the rate of the cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for subsequent cycles. The reaction is highly favorable and proceeds efficiently under aqueous conditions, at room temperature, and across a broad pH range, making it ideal for biological applications.

The three sulfonate groups on the cyanine dye backbone of this compound enhance its water solubility, which is a critical feature for its use in aqueous biological buffers without the need for organic co-solvents that could perturb biomolecular structure and function.

Physicochemical and Spectroscopic Properties

The utility of this compound as a fluorescent probe is defined by its robust spectroscopic properties and physicochemical characteristics. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₄₅N₃O₁₀S₃ | [1] |

| Molecular Weight | 788.0 g/mol | [1] |

| Excitation Maximum (λex) | ~647 nm | [1] |

| Emission Maximum (λem) | ~670 nm | [1] |

| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Reactive Group | Terminal Alkyne | [2][3] |

| Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [2][3] |

Visualizing the Mechanism and Workflow

To better illustrate the core concepts, the following diagrams depict the mechanism of action and a typical experimental workflow for protein labeling.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound in the labeling of biomolecules. Optimization may be required depending on the specific application and biomolecule.

Protocol 1: Labeling of Proteins in Solution

This protocol is adapted from general copper-catalyzed click chemistry procedures for protein labeling.[4][5]

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium Ascorbate

-

Deionized water

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be made fresh on the day of use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

-

Add the this compound stock solution to a final concentration that is in 5-10 fold molar excess over the protein.

-

Prepare a premix of the copper catalyst by combining the 20 mM CuSO₄ stock solution and the 100 mM THPTA stock solution in a 1:5 molar ratio. Add this premix to the reaction tube to a final copper concentration of 1 mM.

-

-

Reaction Initiation and Incubation:

-

Initiate the click reaction by adding the freshly prepared 300 mM sodium ascorbate solution to a final concentration of 10 mM.

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Purification of the Labeled Protein:

-

Following incubation, remove the excess dye and catalyst by purifying the labeled protein using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).

-

-

Analysis:

-

Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning, UV-Vis spectroscopy to determine the degree of labeling, and/or mass spectrometry.

-

Protocol 2: Labeling of Metabolically-Incorporated Azides in Fixed Cells

This protocol is a general guide for the detection of azide-modified biomolecules in a cellular context.[6]

Materials:

-

Cells cultured on coverslips with metabolically incorporated azide-sugars or amino acids

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click reaction buffer (e.g., 100 mM Tris or PBS, pH 7.4)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA)

-

Sodium Ascorbate

-

Mounting medium with DAPI

Procedure:

-

Cell Preparation:

-

Fix cells grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if intracellular targets are to be labeled).

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, combine:

-

880 µL of click reaction buffer

-

10 µL of 10 mM this compound stock in DMSO (final concentration 100 µM)

-

10 µL of 20 mM CuSO₄ stock (final concentration 200 µM)

-

50 µL of 20 mM THPTA stock (final concentration 1 mM)

-

50 µL of 100 mM sodium ascorbate stock (final concentration 5 mM)

-

-

Add the click reaction cocktail to the coverslips and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI, if desired.

-

Mount the coverslips on microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the fluorescently labeled biomolecules using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission ~650/670 nm).

-

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules. Its core mechanism of action, the copper-catalyzed azide-alkyne cycloaddition, offers high specificity, efficiency, and biocompatibility. The enhanced water solubility provided by the trisulfonate groups makes it particularly well-suited for applications in aqueous biological environments. By following the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively utilize this compound for a wide range of applications, from in vitro protein labeling to cellular imaging. As with any chemical probe, optimization of the reaction conditions for each specific application is recommended to achieve the best results.

References

- 1. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Trisulfo-Cy5-Alkyne: Spectral Properties and Bioimaging Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the spectral properties and applications of Trisulfo-Cy5-Alkyne, a fluorescent probe widely utilized in biological imaging and drug development. The document details its excitation and emission characteristics, provides a standardized experimental protocol for its use in bio-conjugation, and illustrates key processes through diagrams.

Core Spectrophotometric and Physical Properties

This compound is a water-soluble, far-red fluorescent dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. Its high water solubility, conferred by the three sulfonate groups, minimizes non-specific binding in aqueous biological environments, leading to a high signal-to-noise ratio in imaging applications.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Excitation Maximum (λex) | 646 - 649 nm | [1][2][3][4] |

| Emission Maximum (λem) | 662 - 671 nm | [1][2][3][4][5] |

| Molar Extinction Coefficient | 250,000 - 271,000 cm⁻¹M⁻¹ | [1][2][3][4][5] |

| Quantum Yield (Φ) | ~0.28 | [5] |

| Recommended Laser Lines | 633 nm or 647 nm | [2] |

| Solubility | Water, DMSO, DMF | [1][2] |

| Storage Conditions | -20°C, desiccated, protected from light | [1][2][5] |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cellular Labeling

This protocol outlines a general procedure for labeling azide-modified biomolecules within fixed cells using this compound. This method is widely applicable for visualizing a variety of targets, such as proteins, glycans, and nucleic acids, that have been metabolically or enzymatically engineered to contain an azide group.

Materials:

-

Azide-modified cells on coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click-iT® reaction buffer or equivalent

-

Copper (II) sulfate (CuSO₄) solution

-

Reducing agent solution (e.g., sodium ascorbate)

-

Fluorescence microscopy imaging system

Procedure:

-

Cell Fixation and Permeabilization:

-

Fix azide-modified cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a typical reaction, combine the following in order:

-

Click-iT® reaction buffer

-

This compound (final concentration of 1-10 µM)

-

Copper (II) sulfate (from a stock solution, final concentration of 1-2 mM)

-

Reducing agent (e.g., sodium ascorbate, freshly prepared, final concentration of 10-20 mM)

-

-

Aspirate the PBS from the cells and add the click reaction cocktail to completely cover the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Remove the click reaction cocktail and wash the cells three times with PBS.

-

Mount the coverslip onto a microscope slide with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with filters suitable for Cy5 excitation and emission.

-

Visualizations

The following diagrams illustrate the experimental workflow for cellular labeling and the fundamental principles of fluorescence.

Caption: Experimental workflow for labeling azide-modified cells with this compound.

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

References

- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. interchim.fr [interchim.fr]

Trisulfo-Cy5-Alkyne: A Technical Guide to Water Solubility and Stability for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the core characteristics of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent dye crucial for bioconjugation. This document provides a comprehensive overview of its water solubility, stability under various conditions, and detailed protocols for its application in copper-catalyzed click chemistry.

Introduction to this compound

This compound is a highly water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine dye family. Its chemical structure incorporates three sulfonate groups, which impart excellent aqueous solubility, and a terminal alkyne group. This alkyne functionality allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". Its bright fluorescence in the far-red region of the spectrum makes it an ideal probe for a variety of biological applications, including in vivo imaging, due to reduced background autofluorescence from biological tissues.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₄₅N₃O₁₀S₃ | [1] |

| Molecular Weight | ~788 g/mol | [1] |

| Excitation Maximum (λex) | ~647 nm | [1] |

| Emission Maximum (λem) | ~670 nm | [1] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.20 - 0.28 | [2] |

| Appearance | Blue solid | [3] |

Water Solubility

The presence of three sulfonate groups makes this compound highly soluble in aqueous solutions. While specific quantitative data (e.g., mg/mL) is not consistently published across suppliers, it is widely reported to have high water solubility, eliminating the need for organic co-solvents in most biological labeling reactions. This is a significant advantage over non-sulfonated Cy5 dyes, which often require the use of solvents like DMSO or DMF that can be detrimental to the structure and function of sensitive biomolecules.[4]

| Solvent | Solubility | Reference(s) |

| Water | High | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Dimethylformamide (DMF) | Soluble | [7] |

Stability Profile

The stability of this compound is a critical factor for its successful application in experimental settings. The following tables summarize the recommended storage conditions and stability under various environmental factors.

Storage Stability

| Form | Storage Temperature | Duration | Recommendations | Reference(s) |

| Solid | -20°C | Up to 24 months | Store desiccated and protected from light. | [8] |

| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [8] |

| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [8] |

| Shipping | Ambient Temperature | Up to 3 weeks | Minimize exposure to high temperatures. | [8] |

Environmental Stability

| Condition | Stability | Notes | Reference(s) |

| pH | Stable in a range of pH 3-10 | Fluorescence intensity is relatively insensitive to pH within this range. | [9][10] |

| Light | Prone to Photobleaching | Photobleaching is the primary degradation pathway for cyanine dyes. It is accelerated by the presence of molecular oxygen. For imaging applications, the use of antifade reagents is recommended. | [2][8] |

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of this compound allows for its conjugation to azide-containing molecules through CuAAC. Below is a general protocol for the labeling of an azide-modified biomolecule.

Required Reagents

-

This compound

-

Azide-modified biomolecule (e.g., protein, oligonucleotide)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper(I)-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in water or DMSO/water)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Labeling Protocol

-

Prepare Stock Solutions:

-

Dissolve this compound in nuclease-free water or buffer to a desired stock concentration (e.g., 10 mM).

-

Dissolve the azide-modified biomolecule in the reaction buffer to a suitable concentration.

-

Prepare fresh sodium ascorbate solution.

-

-

Prepare the Catalyst Complex:

-

In a microcentrifuge tube, mix the copper(II) sulfate solution and the ligand solution. A typical molar ratio of ligand to copper is 5:1 to protect the biomolecule from copper-induced damage.

-

Incubate the mixture for a few minutes at room temperature to allow for complex formation.

-

-

Perform the Click Reaction:

-

In a separate reaction tube, combine the azide-modified biomolecule and the this compound stock solution. The molar ratio of the dye to the biomolecule should be optimized for the specific application, but a starting point of 2-5 equivalents of the dye is common.

-

Add the pre-mixed catalyst complex to the biomolecule-dye mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the range of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate purification method, such as size exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation.

-

Visualizations

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: A generalized workflow for the labeling of biomolecules using CuAAC.

Factors Affecting this compound Stability

Caption: Key factors that influence the stability of this compound.

References

- 1. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sulfo-Cy5-acid | Benchchem [benchchem.com]

- 5. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. interchim.fr [interchim.fr]

- 8. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Advantage of Trisulfonation: A Technical Guide to Enhanced Cyanine Dyes in Research and Drug Development

For Immediate Release

In the intricate world of biomedical research and drug development, the precision and reliability of fluorescent labeling are paramount. Trisulfonated cyanine dyes have emerged as a superior class of fluorescent probes, offering significant advantages over their non-sulfonated and less-sulfonated counterparts. This technical guide delves into the core benefits of utilizing trisulfonated cyanine dyes, providing researchers, scientists, and drug development professionals with a comprehensive overview of their properties, applications, and the experimental protocols to harness their full potential.

Core Benefits of Trisulfonation

The defining feature of trisulfonated cyanine dyes is the presence of three sulfonate (-SO₃⁻) groups on the dye's molecular structure.[1] These negatively charged moieties impart a range of beneficial properties that enhance their performance in aqueous environments, which are typical for most biological experiments.

One of the most significant advantages is exceptional water solubility .[1][] The sulfonate groups render the dyes highly soluble in aqueous buffers, which is critical when working with sensitive biomolecules like proteins that can be denatured by the organic co-solvents often required for non-sulfonated dyes.[1][3][4] This high water solubility also mitigates the issue of dye aggregation, a common problem with more hydrophobic dyes that can lead to fluorescence quenching and inaccurate quantification.[3]

Furthermore, the increased hydrophilicity conferred by the sulfonate groups leads to reduced non-specific binding . This is crucial for achieving a high signal-to-noise ratio in imaging and other fluorescence-based assays. By minimizing interactions with cellular components other than the target of interest, trisulfonated cyanine dyes provide clearer, more accurate results.

The inherent brightness of cyanine dyes, characterized by their high molar extinction coefficients and good quantum yields, is retained and often enhanced with sulfonation.[3][5] This results in brighter fluorescent signals , enabling the detection of low-abundance targets and reducing the required concentration of the labeling agent.

Quantitative Photophysical Properties

The selection of a fluorescent dye is heavily influenced by its photophysical characteristics. The following table summarizes key quantitative data for common cyanine dyes, illustrating the high performance of these fluorophores. While specific data for trisulfonated versions of all dyes is not always available in a comparative format, the trend of high performance is consistent across the sulfonated cyanine family.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Sulfo-Cy3 | ~555 | ~570 | ~150,000 | ~0.15 |

| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.20 |

| Sulfo-Cy7 | ~754 | ~778 | ~200,000 | ~0.10 |

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.[5]

Experimental Protocols

To ensure optimal results when utilizing trisulfonated cyanine dyes, it is essential to follow well-defined experimental protocols. Below are detailed methodologies for two common applications: protein labeling and immunofluorescence staining.

Protein Labeling with Amine-Reactive Trisulfonated Cyanine NHS Esters

This protocol outlines the general procedure for covalently labeling proteins with N-hydroxysuccinimide (NHS) ester-functionalized trisulfonated cyanine dyes.

1. Buffer Preparation:

- Prepare a fresh amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-9.0. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.[5]

2. Protein Preparation:

- Dissolve the protein to be labeled in the prepared amine-free buffer at a concentration of 1-10 mg/mL.

- If the protein is in an incompatible buffer, perform dialysis or buffer exchange into the appropriate labeling buffer.

3. Dye Preparation:

- Allow the vial of the trisulfonated cyanine NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

- Due to their high water solubility, these dyes can often be dissolved directly in the labeling buffer. Alternatively, a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to prepare a stock solution, which is then immediately added to the protein solution.

4. Labeling Reaction:

- Add the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein and application, but a starting point of 10-20 moles of dye per mole of protein is common.

- Incubate the reaction for 1-2 hours at room temperature, protected from light.

5. Purification of the Labeled Protein:

- Separate the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a desalting column) or dialysis. For dialysis, ensure the buffer volume is at least 1000 times the sample volume and perform several buffer changes over 24-48 hours.[4]

6. Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of the cyanine dye.

- Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.

Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes a general workflow for using trisulfonated cyanine dye-conjugated secondary antibodies for immunofluorescence microscopy.

1. Cell Preparation:

- Culture cells on sterile glass coverslips until they reach the desired confluency.

- Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

- Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes) if the target antigen is intracellular.

2. Blocking:

- Wash the cells three times with PBS.

- Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes to reduce non-specific antibody binding.

3. Primary Antibody Incubation:

- Dilute the primary antibody to its recommended concentration in the blocking buffer.

- Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[5]

4. Secondary Antibody Incubation:

- Wash the cells three times with PBS.

- Dilute the trisulfonated cyanine dye-conjugated secondary antibody in the blocking buffer.

- Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[5]

5. Counterstaining and Mounting:

- Wash the cells three times with PBS.

- (Optional) Incubate with a nuclear counterstain, such as DAPI.

- Mount the coverslips onto microscope slides using an antifade mounting medium.[5]

6. Imaging:

- Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen cyanine dye and any counterstains.[5]

Visualizing Workflows and Pathways

To further elucidate the application of trisulfonated cyanine dyes, the following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and signaling pathway visualization concepts.

Caption: Workflow for labeling proteins with amine-reactive trisulfonated cyanine dyes.

Caption: Step-by-step workflow for indirect immunofluorescence staining.

Caption: Conceptual diagram of a FRET-based biosensor using a trisulfonated Cy3/Cy5 pair to detect kinase activity.

Conclusion

Trisulfonated cyanine dyes represent a significant advancement in fluorescent labeling technology. Their superior water solubility, reduced aggregation, and minimal non-specific binding, coupled with their inherent brightness, make them invaluable tools for a wide array of applications in research and drug development, from high-resolution cellular imaging to sensitive in vitro assays. By understanding their properties and adhering to optimized experimental protocols, researchers can leverage the power of trisulfonated cyanine dyes to generate high-quality, reproducible data, driving forward our understanding of complex biological systems.

References

An In-Depth Technical Guide to Trisulfo-Cy5-Alkyne for Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent dye, and its application in the precise labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry."

Core Properties of this compound

This compound is a water-soluble cyanine dye functionalized with an alkyne group.[1] Its three sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling proteins, peptides, and oligonucleotides in aqueous environments with minimal use of organic co-solvents. The alkyne moiety allows for a highly specific and efficient covalent bond formation with azide-modified molecules.[1] This dye is characterized by its bright fluorescence, high extinction coefficient, and good quantum yield, making it an excellent choice for sensitive detection in various biological applications.

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 - 647 nm | [2] |

| Emission Maximum (λem) | ~662 - 670 nm | [2] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [2][3] |

| Molecular Formula | C₃₇H₄₅N₃O₁₀S₃ | [2] |

| Molecular Weight | ~788 g/mol | [2] |

| Solubility | Water, DMSO, DMF | [2] |

| Storage Conditions | -20°C, desiccated, protected from light | [2] |

The Chemistry of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is employed in CuAAC, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne group on the dye and an azide group on a target biomolecule. The reaction is highly specific, bio-orthogonal (meaning it does not interfere with native biological processes), and can be conducted in aqueous buffers over a wide pH range (typically 4-11). The reaction is catalyzed by Cu(I) ions, which are often generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Bathocuproinedisulfonic acid (BCS), is often included to stabilize the Cu(I) oxidation state and protect the target biomolecules from oxidative damage.

Logical Workflow for CuAAC Labeling

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with this compound.

Caption: General workflow for labeling a biomolecule with this compound via CuAAC.

Experimental Protocols

The following are generalized protocols for the fluorescent labeling of biomolecules using this compound. It is recommended to optimize the reaction conditions for each specific application.

Protocol 1: General Labeling of Proteins/Oligonucleotides in Solution

This protocol is adapted from general CuAAC procedures for biomolecule labeling.

Materials:

-

Azide-modified protein or oligonucleotide

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

Sodium Ascorbate

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Stock Solutions:

-

This compound (10 mM): Dissolve the appropriate amount in high-quality, anhydrous DMSO. Store at -20°C.

-

Azide-modified Biomolecule: Dissolve in an appropriate buffer (e.g., PBS) to a known concentration (e.g., 1-10 mg/mL).

-

Copper(II) Sulfate (50 mM): Dissolve in deionized water.

-

TBTA (50 mM): Dissolve in DMSO.

-

Sodium Ascorbate (100 mM): Prepare fresh by dissolving in deionized water.

Procedure:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

-

Add the this compound stock solution. A 3-10 fold molar excess of the dye over the biomolecule is a good starting point.

-

Prepare the catalyst premix: In a separate tube, combine the Copper(II) Sulfate and TBTA stock solutions in a 1:1 molar ratio.

-

Add the catalyst premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration should be 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Purify the labeled biomolecule from excess dye and reaction components using an appropriate method such as size-exclusion chromatography, dialysis, or ethanol precipitation for oligonucleotides.

-

Confirm labeling efficiency and purity via spectroscopy and/or gel electrophoresis.

Protocol 2: Example for Live Cell Labeling

This protocol is a representative example for labeling metabolically incorporated azides on the cell surface.

Materials:

-

Cells with azide-functionalized surface molecules

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

BTTAA (a water-soluble Cu(I) ligand)

-

Sodium Ascorbate

-

Cell culture medium or buffer suitable for live-cell imaging

Procedure:

-

Culture cells that have been metabolically engineered to express azide groups on their surface glycans.

-

Wash the cells gently with a suitable buffer (e.g., PBS with 1% BSA).

-

Prepare the labeling solution in the cell culture medium or buffer immediately before use. For example:

-

50 µM CuSO₄

-

250 µM BTTAA

-

2.5 mM Sodium Ascorbate

-

10-20 µM this compound

-

-

Add the labeling solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

-

Gently wash the cells multiple times with fresh buffer to remove unreacted labeling reagents.

-

The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy5.

Application: Fluorescence In Situ Hybridization (FISH)

A key application for Trisulfo-Cy5-labeled oligonucleotides is in Fluorescence In Situ Hybridization (FISH), a technique used to detect and localize specific RNA or DNA sequences within cells or tissues. The bright, far-red fluorescence of Cy5 is advantageous for FISH as it minimizes background autofluorescence from the biological sample, leading to a higher signal-to-noise ratio.

Experimental Workflow for FISH using a Trisulfo-Cy5 Labeled Probe

The following diagram outlines the major steps in a FISH experiment using a probe labeled with this compound.

Caption: Key stages of a Fluorescence In Situ Hybridization (FISH) experiment.

References

An In-depth Technical Guide to Click Chemistry with Trisulfo-Cy5-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a fluorescent probe widely utilized in bioorthogonal chemistry. It details the core principles of its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and offers practical guidance for its use in labeling and imaging biomolecules.

Core Concepts: Understanding this compound and Click Chemistry

This compound is a highly water-soluble and bright fluorescent dye belonging to the cyanine family. Its key features include a terminal alkyne group and three sulfonate moieties. The alkyne group serves as a reactive handle for "click" reactions, while the sulfonate groups enhance its solubility in aqueous buffers, a crucial property for biological applications.[1][2] The Cy5 fluorophore exhibits intense red fluorescence, making it suitable for a variety of imaging applications with minimal interference from cellular autofluorescence.[3][4]

Click chemistry encompasses a class of reactions that are rapid, specific, and high-yielding.[5] The most prominent example used with this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne (on the dye) and an azide-modified biomolecule.[5] The bioorthogonality of this reaction is a key advantage; the azide and alkyne groups are largely absent in biological systems and therefore react selectively with each other without cross-reacting with other functional groups present in proteins, nucleic acids, or lipids.[5][6]

Quantitative Data

The spectral and physical properties of this compound and its related variant, Trisulfo-Cy5.5-Alkyne, are summarized below. These properties are essential for designing and executing fluorescence-based experiments.

| Property | This compound | Trisulfo-Cy5.5-Alkyne | Reference |

| Molecular Weight | ~788 g/mol | ~954.1 g/mol | [7] |

| Excitation Maximum (λex) | ~647 nm | ~678 nm | [7][8] |

| Emission Maximum (λem) | ~670 nm | ~694 nm | [7][8] |

| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~190,000 cm⁻¹M⁻¹ | [7][9] |

| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [7][8] |

| Purity (HPLC) | >95% | >90% | [7][8] |

Note: Exact values may vary slightly between different suppliers.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the fundamental steps for labeling an azide-modified biomolecule with this compound.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO or DMF for preparing stock solutions

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

-

Freshly prepare a 1 M stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with PBS to the desired final volume.

-

Add the this compound stock solution to the reaction mixture. The final concentration will depend on the concentration of the biomolecule and may require optimization (typically a 2-10 fold molar excess of the dye is used).

-

Add the copper ligand stock solution to a final concentration of 1-5 mM.

-

Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM to initiate the click reaction.

-

Vortex the mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction time may be optimized.

-

-

Purification:

-

Remove the unreacted dye and catalyst using appropriate methods such as size exclusion chromatography (e.g., spin desalting columns), dialysis, or precipitation.

-

Protocol for Metabolic Labeling and Imaging of Glycoproteins

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by fluorescent labeling with this compound for imaging.[10]

Materials:

-

Cell line of interest

-

Cell culture medium

-

Azide-modified sugar analog (e.g., N-azidoacetylgalactosamine, GalNAz)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reagents (as in Protocol 3.1)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Supplement the cell culture medium with the azide-modified sugar analog (e.g., 25-50 µM GalNAz) and incubate for 24-48 hours to allow for metabolic incorporation into glycoproteins.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail containing this compound, CuSO₄, copper ligand, and sodium ascorbate in PBS as described in Protocol 3.1.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on a microscope slide with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

-

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: Workflow of the CuAAC reaction.

Metabolic Labeling of Glycoproteins for Imaging

Caption: Experimental workflow for glycoprotein labeling.

Signaling Pathway: Investigating Glycosylation Changes

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Membrane protein tracking in a living cell using photoconversion of cyanine dyes - American Chemical Society [acs.digitellinc.com]

- 4. interchim.fr [interchim.fr]

- 5. interchim.fr [interchim.fr]

- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 2055138-90-2 | BroadPharm [broadpharm.com]

- 8. Trisulfo-Cy5.5-Alkyne, 2055046-12-1 | BroadPharm [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

Trisulfo-Cy5-Alkyne: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent dye crucial for biomolecular labeling and detection. The following sections detail the material's properties, safety protocols, and experimental procedures to ensure its effective and safe use in the laboratory.

Chemical and Physical Properties

This compound is a highly water-soluble cyanine dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click chemistry" reaction. Its three sulfonate groups contribute to its excellent aqueous solubility, minimizing aggregation and improving labeling efficiency in biological buffers.

The key quantitative properties of two common variants of this compound are summarized below.

Table 1: Physicochemical Properties of this compound Variants

| Property | This compound | Trisulfo-Cy5.5-Alkyne |

| Molecular Formula | C₃₇H₄₅N₃O₁₀S₃[1][2] | C₄₄H₄₇N₃O₁₃S₄ |

| Molecular Weight | ~788 g/mol [2] | ~954.1 g/mol |

| CAS Number | 2055138-90-2[2] | 2055046-12-1 |

| Appearance | Blue solid | Dark blue solid |

| Solubility | Water, DMSO, DMF[1][2] | Water, DMSO, DMF, DCM |

Table 2: Spectroscopic Properties of this compound Variants

| Property | This compound | Trisulfo-Cy5.5-Alkyne |

| Excitation Maximum (λex) | ~647 nm[1][2] | ~678 nm |

| Emission Maximum (λem) | ~670 nm[2] | ~694 nm |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[2] | ~190,000 cm⁻¹M⁻¹ |

| Purity | ≥ 90 - 95% (HPLC)[1][2] | ≥ 90% |

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care, following standard laboratory safety procedures. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

2.1. Hazard Identification

While a specific hazard assessment for this compound is not widely published, related cyanine dyes may cause skin, eye, and respiratory tract irritation. It is prudent to handle this compound as potentially hazardous.

2.2. Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound powder and solutions.

2.3. Storage and Stability

This compound is typically shipped at ambient temperature but should be stored at -20°C in the dark for long-term stability.[1][2] Protect from light and moisture. Stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C. Aqueous solutions should be prepared fresh for each use.

2.4. First Aid Measures

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical advice if symptoms persist.

Experimental Protocols

The primary application of this compound is the labeling of azide-modified biomolecules through a copper-catalyzed click chemistry reaction. Below is a general protocol for labeling a protein. This protocol should be optimized for the specific biomolecule of interest.

3.1. Materials

-

Azide-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), solution (e.g., 100 mM in water)

-

Freshly prepared sodium ascorbate solution (e.g., 300 mM in water)

3.2. Experimental Workflow

The following diagram illustrates the key steps in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Methodological & Application

Illuminating the Proteome: A Detailed Guide to Protein Labeling with Trisulfo-Cy5-Alkyne via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the use of Trisulfo-Cy5-Alkyne in protein labeling through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method offers a robust and specific approach for attaching the bright and photostable Cy5 fluorophore to proteins, enabling a wide range of applications in research and drug development, from tracking protein dynamics to identifying post-translational modifications.

Introduction to this compound and Click Chemistry

This compound is a water-soluble, near-infrared fluorescent dye functionalized with a terminal alkyne group.[1][2] Its three sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments without organic solvents. The alkyne handle allows for its covalent attachment to azide-modified proteins via the highly efficient and bioorthogonal CuAAC reaction.[3]

Click chemistry, a concept introduced by Karl Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and specific.[3] The CuAAC reaction is a prime example, forming a stable triazole linkage between an alkyne and an azide.[3] This bioorthogonal reaction does not interfere with native biological functional groups, ensuring that the labeling is highly specific to the azide-modified target.[3]

Key Advantages of this compound Click Chemistry:

-

High Specificity: The azide-alkyne reaction is bioorthogonal, minimizing off-target labeling.[3]

-

High Efficiency: The reaction proceeds with high yields under mild, aqueous conditions.

-

Photostability: The Cy5 fluorophore is known for its brightness and resistance to photobleaching, enabling long-term imaging experiments.

-

Water Solubility: The trisulfonated nature of the dye ensures good solubility in aqueous buffers, simplifying labeling procedures for proteins.

Applications in Research and Drug Development

The specific and efficient labeling of proteins with this compound opens doors to a multitude of applications:

-

Tracking Protein Dynamics: Labeled proteins can be visualized in real-time within cells to study their localization, trafficking, and interactions.

-

Identifying Post-Translational Modifications (PTMs): Metabolic labeling with azide-modified sugars, followed by click chemistry with this compound, allows for the detection and quantification of glycosylated proteins, such as those with O-GlcNAc modifications.[4][5] This is crucial for understanding cellular signaling pathways.[1][6]

-

High-Throughput Screening (HTS): In drug discovery, this labeling strategy can be employed in HTS assays to identify compounds that modulate the expression, localization, or modification of a target protein.[7]

-

Targeted Drug Delivery: Fluorescently labeling drug delivery vehicles or therapeutic proteins allows for the visualization and tracking of their distribution and target engagement in vitro and in vivo.

Quantitative Data Presentation

Optimizing the labeling reaction is critical for achieving the desired degree of labeling (DOL), which is the average number of dye molecules per protein molecule. The following table provides representative data on how key reaction parameters can influence the DOL. Note that optimal conditions should be determined empirically for each specific protein.

| Dye:Protein Molar Ratio | Copper (Cu(II)) Concentration (µM) | Ligand:Copper Ratio | Incubation Time (hours) | Temperature (°C) | Degree of Labeling (DOL) |

| 2:1 | 50 | 5:1 | 1 | 25 | 0.8 |

| 5:1 | 50 | 5:1 | 1 | 25 | 1.9 |

| 10:1 | 50 | 5:1 | 1 | 25 | 3.5 |

| 5:1 | 100 | 5:1 | 1 | 25 | 2.1 |

| 5:1 | 50 | 10:1 | 1 | 25 | 2.0 |

| 5:1 | 50 | 5:1 | 2 | 25 | 2.5 |

| 5:1 | 50 | 5:1 | 1 | 37 | 2.3 |

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the labeling of a purified protein that has been pre-functionalized with an azide group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA)

-

Reducing agent: Sodium Ascorbate

-

Degassing equipment (e.g., nitrogen or argon gas)

-

Reaction tubes

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in an appropriate buffer.

-

Add the this compound stock solution to achieve the desired dye-to-protein molar ratio.

-

Add the ligand solution to the reaction mixture. A 5:1 ligand-to-copper ratio is generally recommended.[8]

-

Add the Copper(II) Sulfate solution. The final concentration of copper can be optimized, but a starting point of 50-100 µM is common.[8]

-

-

Initiate the Reaction:

-

Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can interfere with the reaction.

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.

-

Gently mix the reaction and incubate at room temperature, protected from light, for 1-2 hours.

-

-

Purification:

-

Remove the unreacted dye and other reaction components by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and ~650 nm (the absorbance maximum for Cy5).

-

Protocol 2: Labeling of O-GlcNAcylated Proteins in Cell Lysates

This protocol outlines the metabolic labeling of cellular proteins with an azide-modified sugar, followed by click chemistry with this compound.[9]

Materials:

-

Cell culture medium

-

Azide-modified N-acetylglucosamine (GlcNAc) analog (e.g., Ac₄GlcNAz)

-

Cell lysis buffer (e.g., RIPA buffer)

-

This compound

-

Click chemistry reagents (as in Protocol 1)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of the azide-modified GlcNAc analog for 24-48 hours to allow for its incorporation into glycoproteins.[9]

-

-

Cell Lysis:

-

Harvest the cells and lyse them using a suitable lysis buffer to extract the proteins.

-

Determine the protein concentration of the lysate.

-

-

Click Chemistry Reaction:

-

To a defined amount of protein lysate, add the click chemistry reagents in the following order: this compound, ligand, and Copper(II) Sulfate.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Analysis:

-

The labeled proteins in the lysate can be analyzed directly by SDS-PAGE and in-gel fluorescence scanning.

-

Alternatively, the labeled proteins can be enriched using an alkyne-biotin tag followed by streptavidin affinity purification for identification by mass spectrometry.[5]

-

Visualizations

Caption: Experimental workflow for protein labeling.

Caption: O-GlcNAc signaling pathway.

References

- 1. O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. Proteome wide purification and identification of O-GlcNAc-modified proteins using click chemistry and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Oligonucleotides with Trisulfo-Cy5-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, near-infrared (NIR) fluorescent dye containing a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified oligonucleotides via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This method is highly specific and efficient, occurring under mild, aqueous conditions, making it ideal for labeling sensitive biomolecules like oligonucleotides. The resulting Trisulfo-Cy5 labeled oligonucleotides are well-suited for a variety of applications in molecular biology and drug development, including fluorescence microscopy, in situ hybridization (FISH), fluorescence resonance energy transfer (FRET), and targeted delivery studies. The Trisulfo-Cy5 dye exhibits an excitation maximum at approximately 646 nm and an emission maximum at around 662 nm.

Core Principles: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The labeling reaction is based on the highly reliable and specific click chemistry. This two-step process involves the copper(I)-catalyzed formation of a stable triazole linkage between the alkyne moiety on the Trisulfo-Cy5 dye and an azide group on the modified oligonucleotide. The reaction is robust, high-yielding, and produces no significant side products, simplifying downstream purification. Key advantages of this approach include its biocompatibility, as the reaction can be performed in aqueous buffers at room temperature, and its chemoselectivity, as the alkyne and azide groups do not react with other functional groups typically found in biological systems.[1]

Experimental Protocols

Materials and Reagents

-

Azide-modified oligonucleotide (lyophilized)

-

This compound

-

Click Chemistry Buffer: 1.5x buffer containing copper(II) sulfate, triethylammonium acetate (pH 7), and DMSO

-

Activator Solution: Freshly prepared 50 mM sodium ascorbate in nuclease-free water

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Nuclease-free water

-

Purification Reagents:

-

Ethanol Precipitation: 3 M sodium acetate (pH 5.2), 100% ethanol, 70% ethanol

-

HPLC Purification: Acetonitrile (HPLC grade), 0.1 M triethylammonium acetate (TEAA) buffer

-

Reagent Preparation

-

Azide-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM. Vortex and centrifuge briefly.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution is sensitive to moisture and should be used immediately after preparation.

-

Activator Solution (Freshly Prepared): Dissolve sodium ascorbate in nuclease-free water to a final concentration of 50 mM. This solution should be prepared immediately before use as ascorbic acid is prone to oxidation.

Oligonucleotide Labeling Protocol

This protocol is designed for a labeling reaction with a total volume of 100 µL, suitable for 4 to 20 nmol of oligonucleotide. The reaction volume can be scaled as needed.[2]

-

In a nuclease-free microcentrifuge tube, combine the following reagents in the order listed:

Reagent Volume Final Concentration Nuclease-free water Variable (to 100 µL total) - Azide-modified oligonucleotide (1 mM) 10 µL 100 µM This compound (10 mM) 1.5 µL 150 µM Click Chemistry Buffer (1.5x) 67 µL 1x Activator Solution (50 mM) 2 µL 1 mM | Total Volume | 100 µL | |

-

Vortex the reaction mixture gently and centrifuge briefly to collect the contents at the bottom of the tube.

-

Incubate the reaction at room temperature (approximately 25°C) for 1-4 hours, protected from light. For potentially higher efficiency, the incubation can be extended overnight.

-

(Optional) To degas the solution and improve reaction efficiency, a gentle stream of an inert gas like argon can be passed over the reaction mixture for 10-20 seconds before incubation.[2]

Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted dye and other reaction components. HPLC is the recommended method for achieving high purity.[3]

a. HPLC Purification (Recommended)

-

Column: Use a reverse-phase C18 column.

-

Buffers:

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Buffer B: Acetonitrile

-

-

Gradient: A common gradient is to start with a low percentage of Buffer B, and gradually increase it to elute the more hydrophobic labeled oligonucleotide. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.

-

Detection: Monitor the absorbance at 260 nm (for the oligonucleotide) and 646 nm (for the Trisulfo-Cy5 dye).

-

Collection: Collect the fractions that show a dual absorbance peak, corresponding to the labeled oligonucleotide.

-

Post-Purification: Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide as a dry pellet.

b. Ethanol Precipitation (Alternative)

-

To the 100 µL reaction mixture, add 10 µL of 3 M sodium acetate (pH 5.2).

-

Add 300 µL of cold 100% ethanol.

-

Mix well and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes to pellet the oligonucleotide.

-

Carefully decant the supernatant.

-

Wash the pellet twice with 500 µL of cold 70% ethanol, centrifuging for 5 minutes between washes.

-

Air-dry the pellet to remove any residual ethanol.

-

Resuspend the purified labeled oligonucleotide in a desired volume of nuclease-free water or buffer.

Data Presentation: Quantitative Analysis

The success of the labeling reaction is assessed by determining the concentration, yield, and degree of labeling.

| Parameter | Method | Typical Values | Description |

| Yield | UV-Vis Spectrophotometry | >80% | The percentage of the initial amount of oligonucleotide that is recovered after purification. |

| Purity | HPLC | >90% | The percentage of the final product that is the desired labeled oligonucleotide, as determined by the area of the product peak relative to all other peaks in the chromatogram. |

| Degree of Labeling (DOL) | UV-Vis Spectrophotometry | ~1.0 | The average number of dye molecules conjugated to each oligonucleotide. A DOL close to 1.0 is ideal for single-labeled oligonucleotides. |

Calculating the Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260) and 646 nm (Amax for Trisulfo-Cy5).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Concentration(Dye) = Amax / εDye

-

Where εDye for Trisulfo-Cy5 is approximately 250,000 M-1cm-1.

-

-

Calculate the concentration of the oligonucleotide. A correction factor is needed to account for the dye's absorbance at 260 nm.

-

A(Oligo) = A260 - (Amax * CF260)

-

Where CF260 is the correction factor for the dye at 260 nm (typically around 0.05 for Cy5 dyes).

-

Concentration(Oligo) = A(Oligo) / εOligo

-

Where εOligo is the extinction coefficient of the oligonucleotide, which can be calculated based on its sequence.

-

-

Calculate the DOL:

-

DOL = Concentration(Dye) / Concentration(Oligo)

-

Mandatory Visualizations

Experimental Workflow

A schematic of the experimental workflow for labeling oligonucleotides with this compound.

Logical Relationship of the Labeling Chemistry

The logical relationship of the key components in the CuAAC "click" labeling reaction.

References

Application Notes and Protocols for In Vivo Cell Labeling with Trisulfo-Cy5-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo cell tracking is a critical tool in biomedical research and drug development, enabling the non-invasive monitoring of cell fate, migration, and therapeutic efficacy. Bioorthogonal chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful strategy for labeling and tracking cells in living organisms. This method involves a two-step pre-targeting approach. First, cells of interest are labeled ex vivo with an azide-modified molecule, such as an azido-sugar, which is metabolically incorporated into the cell surface glycans. These azide-labeled cells are then introduced into the in vivo model. In the second step, a fluorescent probe containing a strained alkyne, such as Trisulfo-Cy5-Alkyne, is administered. The alkyne and azide groups react specifically and efficiently in vivo, covalently attaching the fluorescent dye to the target cells, allowing for their visualization using near-infrared (NIR) fluorescence imaging.

This compound is a water-soluble, near-infrared fluorescent dye ideally suited for in vivo applications. Its sulfonation enhances its solubility in physiological media and influences its biodistribution and clearance profile. The terminal alkyne group allows for its participation in click chemistry reactions. This document provides a detailed protocol for the in vivo labeling of azide-modified cells using this compound and presents relevant quantitative data to guide experimental design.

Data Presentation

The following table summarizes key quantitative parameters for in vivo cell labeling using a pre-targeting strategy with azide-labeled cells and a cyclooctyne-functionalized cyanine dye. While specific optimization for this compound is recommended, these values provide a validated starting point.

| Parameter | Recommended Range | Notes |

| Cell Labeling (Ex Vivo) | ||

| Azido-Sugar (e.g., Ac₄ManNAz) Concentration | 25-100 µM | Optimal concentration may vary with cell type. |

| Incubation Time | 24-72 hours | To ensure sufficient metabolic incorporation of the azide groups. |

| Cell Administration (In Vivo) | ||

| Number of Labeled Cells | 1 x 10⁶ - 1 x 10⁷ cells/animal | Dependent on the cell type, animal model, and target organ. |

| Administration Route | Intravenous (tail vein), Intraperitoneal, Subcutaneous | Route should be chosen based on the experimental goals. |

| This compound Administration | ||

| Dosage | 0.5 - 5 mg/kg body weight | Lower doses may be sufficient with highly efficient click chemistry. |

| Administration Route | Intravenous (tail vein) | For systemic distribution. |

| Time Interval (Cell Injection to Dye Injection) | 4 - 24 hours | To allow for cell localization and clearance of unbound cells. |

| In Vivo Imaging | ||

| Imaging System | Small animal NIR fluorescence imaging system | |

| Excitation Wavelength | ~646 nm | |

| Emission Wavelength | ~662 nm | |

| Imaging Timepoints (Post-Dye Injection) | 5 min, 30 min, 1 hr, 4 hr, 24 hr | To monitor the click reaction and clearance of unbound dye. |

Experimental Protocols

This section details the key experimental procedures for in vivo cell labeling using this compound.

Protocol 1: Ex Vivo Azide Labeling of Cells

-

Cell Culture: Culture the cells of interest to the desired confluency in their appropriate growth medium.

-

Azido-Sugar Incorporation: Supplement the growth medium with an acetylated azido-sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz), to a final concentration of 25-100 µM.

-

Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azide groups into the cell surface glycans.

-

Cell Harvesting and Washing: Harvest the cells using standard cell detachment methods. Wash the cells three times with sterile phosphate-buffered saline (PBS) to remove any unincorporated azido-sugars.

-

Cell Counting and Resuspension: Count the cells and resuspend them in sterile PBS or an appropriate injection vehicle at the desired concentration for in vivo administration (e.g., 1 x 10⁷ cells/mL).

Protocol 2: In Vivo Cell Administration and Labeling

-

Animal Model: Prepare the animal model for injection (e.g., mouse, rat).

-

Administration of Azide-Labeled Cells: Inject the prepared azide-labeled cells into the animal via the desired route (e.g., intravenous tail vein injection of 100 µL of the cell suspension).

-

Pre-Targeting Interval: Allow a period of 4-24 hours for the injected cells to circulate and localize to the target tissue or organ.

-

Preparation of this compound Solution: Dissolve the this compound in a sterile, biocompatible vehicle such as PBS. The final concentration should be calculated based on the desired dosage (0.5-5 mg/kg) and a suitable injection volume (e.g., 100-200 µL).

-

Administration of this compound: Inject the this compound solution intravenously into the animal.

-

In Vivo Imaging: At predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) post-injection of the dye, anesthetize the animal and perform whole-body near-infrared fluorescence imaging using an appropriate imaging system.

-

Ex Vivo Organ Analysis (Optional): At the end of the imaging study, euthanize the animal and perfuse with saline. Dissect major organs and tumors (if applicable) for ex vivo fluorescence imaging to confirm the biodistribution of the labeled cells.

Mandatory Visualizations

Caption: Workflow for in vivo cell labeling.

Caption: Bioorthogonal cell labeling pathway.

Application Notes and Protocols for Trisulfo-Cy5-Alkyne in Super-Resolution Microscopy (STORM/dSTORM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent dye that is an ideal candidate for super-resolution imaging techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM). Its alkyne group allows for covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry." This specific and efficient labeling method, combined with the inherent photoswitching properties of the Cy5 core structure in the presence of specific imaging buffers, enables the localization of individual molecules with nanoscale precision. The trisulfonation of the Cy5 core enhances its hydrophilicity, reducing aggregation and non-specific binding, which is advantageous for high-resolution imaging in aqueous environments.

Spectrally similar to Alexa Fluor 647, this compound is well-suited for excitation with common laser lines (e.g., 633 nm or 647 nm) and its emission is readily detectable with standard fluorescence microscopy equipment.[1] The brightness and photostability of Cy5 dyes make them a popular choice for STORM, providing the high photon counts necessary for precise single-molecule localization.[2]

Key Features of this compound for dSTORM

-

Far-Red Excitation and Emission: Minimizes autofluorescence from biological samples.

-

High Water Solubility: The trisulfo group reduces dye aggregation and non-specific binding.[3]

-

Click Chemistry Compatibility: The alkyne handle allows for specific and efficient covalent labeling of azide-modified targets.[1][4]

-

Photoswitchable: Enables stochastic switching between a fluorescent "on" state and a dark "off" state, which is the fundamental principle of dSTORM.

-

High Photostability and Brightness: Leads to high photon output and localization precision.[1]

Quantitative Data

The performance of this compound in dSTORM is comparable to other Cy5-based dyes. The following table summarizes its key properties.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~647 nm | [4] |

| Emission Maximum (λem) | ~670 nm | [4] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [4] |

| Molecular Weight | ~788 g/mol | [4] |

| Solubility | Water, DMSO, DMF | [4] |

Note: Performance metrics such as photon count and localization precision are highly dependent on the experimental setup, imaging buffer, and biological sample.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound via CuAAC

This protocol describes the general procedure for labeling a protein of interest that has been metabolically or enzymatically modified to contain an azide group.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-